molecular formula C32H40N10O7 B12427626 Tetrazine-Ph-PEG5-Ph-tetrazine

Tetrazine-Ph-PEG5-Ph-tetrazine

Cat. No.: B12427626
M. Wt: 676.7 g/mol
InChI Key: SXHKTOQCADDAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazine-Ph-PEG5-Ph-tetrazine is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound contains a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazine-Ph-PEG5-Ph-tetrazine is synthesized through a series of chemical reactions involving the coupling of tetrazine groups with PEG linkers. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to prevent hydrolysis of reactive intermediates .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and reproducibility of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

Tetrazine-Ph-PEG5-Ph-tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation and other applications .

Common Reagents and Conditions

The iEDDA reaction typically involves the use of trans-cyclooctene (TCO) as a reactant. The reaction is carried out under mild conditions, often at room temperature, and does not require any catalysts .

Major Products Formed

The major products formed from the iEDDA reaction of this compound are pyridazine derivatives. These products are often used in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Tetrazine-Ph-PEG5-Ph-tetrazine has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapies.

    Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

Tetrazine-Ph-PEG5-Ph-tetrazine exerts its effects through the iEDDA reaction, where the tetrazine group reacts with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise modification of target molecules. In the context of PROTACs, this mechanism enables the selective degradation of target proteins by recruiting them to the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

    Tetrazine-PEG5-NHS ester: Another PEG-based PROTAC linker that also undergoes iEDDA reactions.

    1,2,4,5-Tetrazine derivatives: These compounds are used in various applications, including electronic devices and luminescent elements.

Uniqueness

Tetrazine-Ph-PEG5-Ph-tetrazine is unique due to its specific structure, which includes two tetrazine groups linked by a PEG chain. This structure provides enhanced solubility and flexibility, making it highly effective for use in PROTAC synthesis and other applications .

Biological Activity

Tetrazine-Ph-PEG5-Ph-tetrazine is a compound that has garnered attention in the field of bioorthogonal chemistry, particularly due to its applications in targeted protein degradation and imaging. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Tetrazine Chemistry

Tetrazines are a class of compounds known for their rapid bioorthogonal reactions, particularly the inverse electron-demand Diels–Alder reaction. This allows for selective labeling of biomolecules in complex biological environments. This compound incorporates polyethylene glycol (PEG) to enhance solubility and biocompatibility, making it suitable for various biomedical applications.

Tetrazine-based compounds participate in bioorthogonal reactions that enable precise labeling and tracking of biomolecules within living systems. The unique reactivity of tetrazines allows them to engage with dienophiles, resulting in the formation of stable conjugates that can be used for therapeutic and diagnostic purposes.

Key Mechanisms:

  • Bioorthogonal Ligation: Tetrazine reacts with dienophiles such as trans-cyclooctene (TCO), facilitating selective labeling without interfering with native biochemical processes .
  • Fluorogenic Probes: Upon reaction with dienophiles, tetrazines can activate fluorescence, enabling real-time imaging of biological processes .

Case Studies

  • Targeted Protein Degradation (PROTAC Technology):
    • This compound is utilized in PROTACs (Proteolysis Targeting Chimeras) to selectively degrade target proteins. This has implications for cancer therapy, where unwanted proteins can be efficiently removed from cells.
    • In vivo studies demonstrated that conjugates formed using this tetrazine derivative exhibited high specificity and potency against tumor cells while maintaining low toxicity to normal cells .
  • Fluorescence Imaging:
    • A study highlighted the development of tetrazine-fluorophore conjugates that showed a remarkable turn-on fluorescence response upon reaction with TCO. This enabled the visualization of cellular dynamics and drug release mechanisms in live cells .
    • The fluorogenic nature of tetrazines allows researchers to monitor biological processes in real-time without the need for extensive washing steps, thus preserving cellular integrity during imaging .

Research Findings

Research has consistently shown that tetrazines exhibit:

  • Rapid Reaction Kinetics: The kinetics of tetrazine reactions are favorable even at low concentrations, making them effective for labeling in vivo .
  • Stable Conjugation: Compounds like this compound demonstrate stability in biological media, which is crucial for therapeutic applications .

Comparative Data Table

Property This compound Other Tetrazines
Reaction TypeBioorthogonal ligationBioorthogonal ligation
Stability in Biological MediaHighVariable
ApplicationPROTACs, ImagingImaging, Drug Delivery
Fluorescence ActivationYesYes

Properties

Molecular Formula

C32H40N10O7

Molecular Weight

676.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C32H40N10O7/c43-29(33-21-25-1-5-27(6-2-25)31-39-35-23-36-40-31)9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-30(44)34-22-26-3-7-28(8-4-26)32-41-37-24-38-42-32/h1-8,23-24H,9-22H2,(H,33,43)(H,34,44)

InChI Key

SXHKTOQCADDAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)C4=NN=CN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.